molecular formula C24H34Cl3N5O2 B12718012 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride CAS No. 104416-96-8

3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride

Cat. No.: B12718012
CAS No.: 104416-96-8
M. Wt: 530.9 g/mol
InChI Key: MHTPDTFTBKHQEE-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or piperazinyl groups.

    Reduction: Reduction reactions could be used to modify the pyrazolone core or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or modify substituents on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific receptors or enzymes, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical properties might make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups, known for their biological activities.

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.

Properties

CAS No.

104416-96-8

Molecular Formula

C24H34Cl3N5O2

Molecular Weight

530.9 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one;trihydrochloride

InChI

InChI=1S/C24H31N5O2.3ClH/c1-19-9-10-25-23(17-19)27-15-13-26(14-16-27)11-6-12-28-24(30)18-20(2)29(28)21-7-4-5-8-22(21)31-3;;;/h4-5,7-10,17-18H,6,11-16H2,1-3H3;3*1H

InChI Key

MHTPDTFTBKHQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=CC=C4OC)C.Cl.Cl.Cl

Origin of Product

United States

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